N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-phenylalanine is a synthetic compound known for its significant biological activity, particularly in the field of cancer research. This compound is a derivative of phenylalanine and contains a bis(2-chloroethyl)amino group, which is known for its alkylating properties. The compound has been studied for its potential use as an antitumor agent due to its ability to interfere with DNA replication in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of ethylene oxide to add two 2-hydroxyethyl groups to a protected 4-aminobenzoic acid, followed by chlorination to introduce the chloroethyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-phenylalanine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the bis(2-chloroethyl)amino group, potentially altering its biological activity.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenylalanine derivatives .
Scientific Research Applications
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-phenylalanine has several scientific research applications:
Chemistry: The compound is used in studies of alkylating agents and their mechanisms of action.
Biology: It is studied for its effects on cellular processes, particularly DNA replication and repair.
Medicine: The compound is investigated as a potential antitumor agent due to its ability to interfere with cancer cell proliferation.
Industry: It may be used in the development of new pharmaceuticals and chemical intermediates
Mechanism of Action
The mechanism of action of N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-phenylalanine involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms covalent bonds with DNA bases, leading to cross-linking and strand breaks. This interferes with DNA replication and transcription, ultimately causing cell death. The compound primarily targets rapidly dividing cells, making it effective against cancer cells .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: Another alkylating agent used in cancer treatment, known for its similar mechanism of action.
Melphalan: A related compound with similar antitumor properties.
Sarcolysine: Another derivative of phenylalanine with alkylating properties
Uniqueness
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-phenylalanine is unique due to its specific structure, which combines the alkylating bis(2-chloroethyl)amino group with the amino acid phenylalanine. This combination enhances its selectivity and potency as an antitumor agent compared to other similar compounds .
Properties
CAS No. |
65427-87-4 |
---|---|
Molecular Formula |
C21H24Cl2N2O3 |
Molecular Weight |
423.3 g/mol |
IUPAC Name |
(2R)-2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H24Cl2N2O3/c22-10-12-25(13-11-23)18-8-6-17(7-9-18)15-20(26)24-19(21(27)28)14-16-4-2-1-3-5-16/h1-9,19H,10-15H2,(H,24,26)(H,27,28)/t19-/m1/s1 |
InChI Key |
WOJORPYBSQEBBK-LJQANCHMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CC2=CC=C(C=C2)N(CCCl)CCCl |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CC=C(C=C2)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.